molecular formula C30H37NO7 B562037 [(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate CAS No. 191349-10-7

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate

Cat. No.: B562037
CAS No.: 191349-10-7
M. Wt: 523.626
InChI Key: WHJRAYUHVRYTTH-XGPNHLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. The presence of the epoxide group in its structure makes it reactive towards nucleophiles, leading to ring-opening reactions . Common reagents used in these reactions include strong acids and bases, which facilitate the epoxide ring opening. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

19,20-Epoxycytochalasin D is unique among cytochalasins due to the presence of the epoxide group at positions 19 and 20. This structural feature enhances its reactivity and biological activity compared to other cytochalasins . Similar compounds include:

Properties

IUPAC Name

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJRAYUHVRYTTH-SJPOVNCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?

A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

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